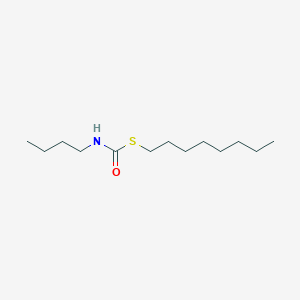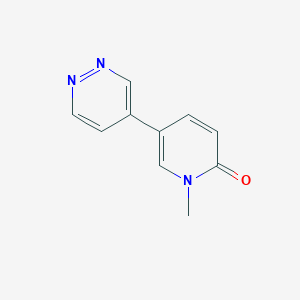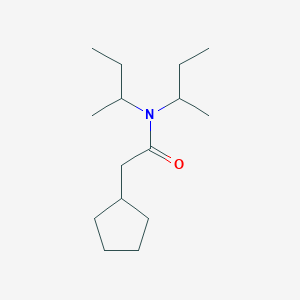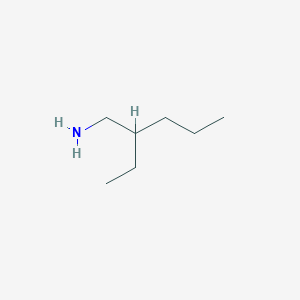
gold;2-phenylethynyl-tri(propan-2-yl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium is a compound that belongs to the class of tertiary phosphines. These compounds are known for their versatility in various chemical reactions and applications, particularly in catalysis and organometallic chemistry. The presence of gold in the compound adds unique properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gold;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the reaction of a gold precursor with 2-phenylethynyl-tri(propan-2-yl)phosphine. One common method is the reaction of gold chloride (AuCl) with 2-phenylethynyl-tri(propan-2-yl)phosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in gold-catalyzed reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is employed in the synthesis of advanced materials and in various industrial processes.
Mécanisme D'action
The mechanism of action of gold;2-phenylethynyl-tri(propan-2-yl)phosphanium involves its interaction with molecular targets through its phosphine and gold components. The phosphine group acts as a ligand, coordinating with metal centers in catalytic processes. The gold atom can facilitate electron transfer and stabilize reaction intermediates, enhancing the efficiency of catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenylethynyl-tri(propan-2-yl)silane
- Isopropyltriphenylphosphonium iodide
- Ethynyl-tri(propan-2-yl)phosphanium,gold
Uniqueness
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to the presence of gold, which imparts distinct catalytic properties and enhances its reactivity compared to similar compounds. The combination of the phenylethynyl group and the tri(propan-2-yl)phosphine moiety further contributes to its versatility and effectiveness in various applications .
Propriétés
Numéro CAS |
89989-63-9 |
|---|---|
Formule moléculaire |
C17H26AuP+ |
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
gold;2-phenylethynyl-tri(propan-2-yl)phosphanium |
InChI |
InChI=1S/C17H26P.Au/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1; |
Clé InChI |
GWROTHNWJMZHBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)

![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)



![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)


